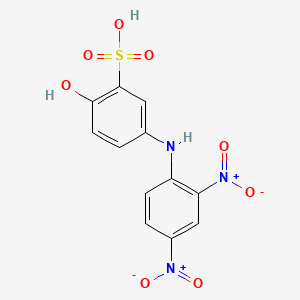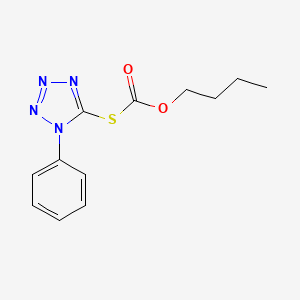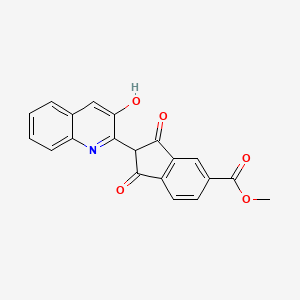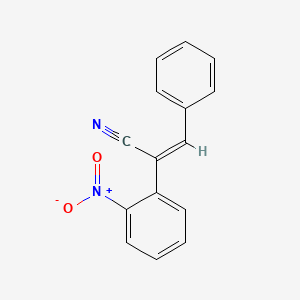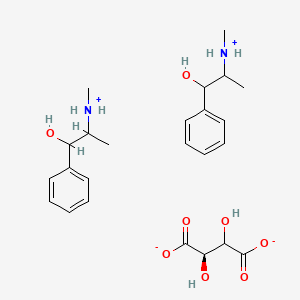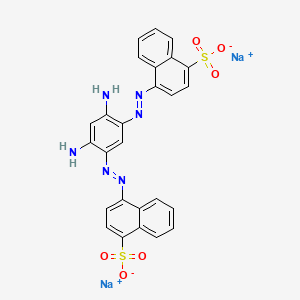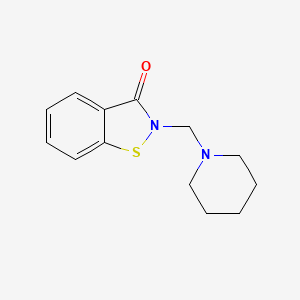
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one is a chemical compound known for its diverse applications in various scientific fields. It is a heterocyclic compound containing a benzisothiazole ring fused with a piperidine moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzisothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research has shown its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.
Vergleich Mit ähnlichen Verbindungen
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one derivatives: These compounds have similar structures but with different substituents on the benzisothiazole or piperidine rings.
Benzisothiazole derivatives: Compounds with variations in the benzisothiazole ring, such as different substituents or additional fused rings.
Piperidine derivatives: Compounds where the piperidine ring is attached to different heterocyclic systems.
Uniqueness: this compound stands out due to its unique combination of the benzisothiazole and piperidine rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84012-57-7 |
|---|---|
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
2-(piperidin-1-ylmethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-11-6-2-3-7-12(11)17-15(13)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 |
InChI-Schlüssel |
NCHWTFBQYUSMGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




